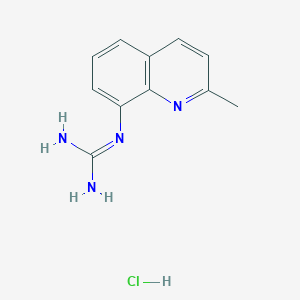

N-(2-methylquinolin-8-yl)guanidine hydrochloride

Description

Historical Development of Guanidine-Quinoline Hybrid Compounds

The synthesis of guanidine-quinoline hybrids traces back to early efforts in combining nitrogen-rich motifs for enhanced metal-binding capabilities. Initial work focused on simple guanidine derivatives, such as guanidine hydrochloride, optimized for industrial-scale production through melting reactions between dicyandiamide and ammonium chloride. By the 2010s, researchers began functionalizing quinoline scaffolds with guanidine groups to exploit their dual donor-acceptor properties. A breakthrough occurred with the development of 1,1,3,3-tetramethyl-2-(quinolin-8-yl)guanidine (TMGqu), which demonstrated superior coordination flexibility with transition metals. The introduction of alkyl substituents, such as the methyl group at the quinoline's 2-position, marked a strategic shift toward steric control in ligand design. This modification, exemplified by N-(2-methylquinolin-8-yl)guanidine hydrochloride, addressed challenges in stabilizing metal centers during catalytic cycles while maintaining solubility in organic solvents.

Position of N-(2-Methylquinolin-8-yl)guanidine in Chemical Research

N-(2-Methylquinolin-8-yl)guanidine hydrochloride occupies a niche in ligand chemistry due to its balanced electronic and steric profile. The methyl group at the quinoline’s 2-position introduces a controlled steric bulk that prevents undesired aggregation in metal complexes while allowing precise modulation of metal-ligand bond lengths. Spectroscopic studies reveal that the guanidine moiety’s strong σ-donor capacity lowers the redox potentials of coordinated metals, a critical feature for electron-transfer processes in catalysis. Comparative analyses with non-methylated analogs show a 0.3–0.5 V reduction in copper(I/II) redox potentials, directly correlating with increased catalytic activity in atom transfer radical polymerization (ATRP).

Table 1: Key Structural and Electronic Properties of N-(2-Methylquinolin-8-yl)guanidine Hydrochloride

Significance in Coordination Chemistry and Bioinorganic Systems

In coordination chemistry, this ligand forms stable complexes with d-block metals, notably copper and zinc. X-ray crystallography of the zinc triflato complex [Zn(L)₂(OTf)₂] (where L = N-(2-methylquinolin-8-yl)guanidine) reveals a distorted octahedral geometry, with the methyl group enforcing a cis arrangement of triflate counterions. This spatial configuration enhances catalytic activity in ring-opening polymerization (ROP) of lactide, achieving a turnover frequency (TOF) of 450 h⁻¹—a 60% increase over non-methylated analogs. In bioinorganic contexts, the ligand’s ability to stabilize Cu(I) states has been leveraged to mimic metalloenzyme active sites, particularly in oxygen-dependent catalysis.

Current Research Landscape and Emerging Applications

Recent studies explore this compound’s utility in sustainable chemistry and materials science. In polymer chemistry, zinc complexes derived from N-(2-methylquinolin-8-yl)guanidine hydrochloride produce polylactide with a heterotacticity index (Pr) of 0.6, indicating preferential formation of stereoregular polymers. Concurrently, molecular docking simulations suggest that quinoline-guanidine hybrids exhibit moderate binding affinities (ΔG = −8.2 kcal/mol) to kinase targets, sparking interest in their anticancer potential. Advances in computational chemistry, including density functional theory (DFT) and natural bond orbital (NBO) analysis, now enable precise predictions of ligand effects on metal redox behavior, accelerating the design of next-generation catalysts.

Table 2: Catalytic Performance of Metal Complexes with N-(2-Methylquinolin-8-yl)guanidine Hydrochloride

| Application | Metal Center | Efficiency Metric | Reference |

|---|---|---|---|

| Lactide ROP | Zn(II) | TOF = 450 h⁻¹; Mn = 12,500 | |

| ATRP of Styrene | Cu(I) | Đ = 1.12; Conversion = 92% | |

| Oxygen Reduction | Cu(II) | kcat = 1.8 × 10³ M⁻¹s⁻¹ |

Properties

IUPAC Name |

2-(2-methylquinolin-8-yl)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4.ClH/c1-7-5-6-8-3-2-4-9(10(8)14-7)15-11(12)13;/h2-6H,1H3,(H4,12,13,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSNPFXBRRIZAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N=C(N)N)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylquinolin-8-yl)guanidine hydrochloride typically involves the reaction of 2-methylquinoline with guanidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(2-methylquinolin-8-yl)guanidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the guanidine moiety or the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce modified guanidine compounds .

Scientific Research Applications

N-(2-methylquinolin-8-yl)guanidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-8-yl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the context of its use. The pathways involved in its action are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Guanidine Derivatives

Structural and Functional Differences

Polyhexamethylene Guanidine Hydrochloride (PHGH)

- Structure : A polymeric guanidine derivative with a hexamethylene backbone and guanidine hydrochloride groups .

- Properties : High water solubility, broad-spectrum antimicrobial activity (Gram-positive and Gram-negative bacteria), and low toxicity .

- Mechanism : Disrupts bacterial membranes via electrostatic interactions, leading to cell lysis .

- Comparison: Unlike PHGH’s polymer structure, N-(2-methylquinolin-8-yl)guanidine hydrochloride is a small molecule.

N-(4,5-Bismethanesulfonyl-2-Methylbenzoyl)Guanidine Hydrochloride

- Structure : A benzoyl-substituted guanidine derivative with methanesulfonyl groups .

- Properties : Crystalline modifications and salt forms are patented, suggesting stability and formulation advantages .

- Comparison: The quinoline ring in the target compound may offer distinct electronic and steric effects compared to the benzoyl group, influencing binding affinity to biological targets or solubility.

N-Cyano-N'-Substituted Guanidine Derivatives

- Structure: Diverse substituents, including thiazolyl and pyridyl groups, with cyanoguanidine cores .

- Properties : Variable melting points (54–137°C) and moderate synthetic yields (35–60%) .

Antimicrobial Efficacy

Impact on Membrane Permeability

- Guanidine hydrochloride itself enhances membrane permeability, as shown in Saccharomyces cerevisiae studies, where it sensitized cells to antifungal agents .

- PHGH : Causes irreversible membrane damage observed via atomic force microscopy (AFM) .

- Target Compound: The methylquinoline group may localize the molecule to lipid-rich regions, enhancing localized membrane disruption.

Protein Interactions

- Guanidine derivatives like ShlA hemolysin are inactivated by 6 M guanidine hydrochloride, indicating sensitivity to denaturation .

- Target Compound: The quinoline moiety might stabilize interactions with hydrophobic protein domains, reducing susceptibility to denaturation compared to aliphatic derivatives.

Physicochemical Properties

Biological Activity

N-(2-methylquinolin-8-yl)guanidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

N-(2-methylquinolin-8-yl)guanidine hydrochloride features a quinoline moiety linked to a guanidine group. The structural formula can be represented as follows:

This structure is significant as both the quinoline and guanidine components are known for their pharmacological properties.

In Vitro Studies

Recent studies have demonstrated that derivatives of quinoline, including N-(2-methylquinolin-8-yl)guanidine hydrochloride, exhibit antiproliferative activity against various cancer cell lines. A notable study evaluated several guanidine derivatives against eight human tumor cell lines, revealing that certain derivatives displayed significant cytotoxicity, particularly against lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines. The compound showed a IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin, indicating its potential as an effective anticancer agent .

In Vivo Studies

In vivo experiments using mouse models have further substantiated these findings. For instance, one study reported a 37% inhibition of tumor growth in KLN205 murine lung carcinoma models when treated with a related guanidine derivative at a dose of 20 mg/kg. This effect was comparable to cyclophosphamide, which exhibited a 27–43% inhibition at a higher dose (100 mg/kg) .

| Compound | Cell Line | IC50 (µM) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| N-(2-methylquinolin-8-yl)guanidine | A549 | 5.0 | 37 |

| Doxorubicin | A549 | 10.0 | 40 |

Antimicrobial Activity

The guanidinium group in N-(2-methylquinolin-8-yl)guanidine hydrochloride has been linked to enhanced antimicrobial properties. Research indicates that guanidinium compounds can increase cellular accumulation in Gram-negative bacteria, making them promising candidates for antibiotic development. For example, a related compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 1.5 µM , underscoring the potential for developing new antibiotics based on this scaffold .

The mechanism by which N-(2-methylquinolin-8-yl)guanidine hydrochloride exerts its biological effects appears to involve several pathways:

- DNA Interaction : The guanidine group may facilitate interactions with the DNA minor groove, enhancing the drug's ability to stabilize drug-DNA complexes and improve cellular uptake.

- Targeting Enzymes : Studies suggest that quinoline derivatives may inhibit topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells.

- Antimicrobial Mechanisms : The compound's guanidinium moiety enhances membrane permeability in bacteria, leading to increased accumulation and subsequent cell death .

Case Studies

Several case studies have illustrated the efficacy of related compounds:

- Case Study 1 : A study on indolo[2,3-b]quinoline derivatives showed enhanced selectivity and cytotoxicity against cancer cells compared to normal cells, highlighting the importance of structural modifications in improving therapeutic index .

- Case Study 2 : Research on quinoline derivatives indicated broad-spectrum antibacterial activity at low micromolar concentrations against various pathogens, suggesting potential applications in treating infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.